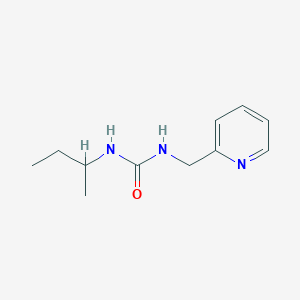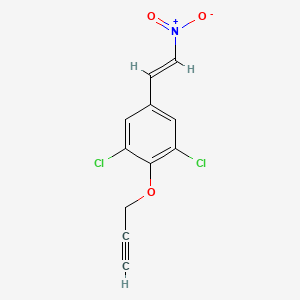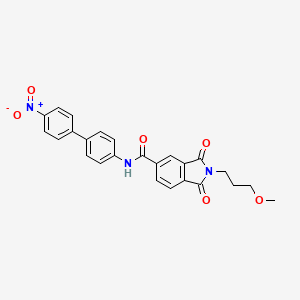![molecular formula C14H17N5OS B4703239 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4703239.png)
2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide
説明
2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide, also known as ADTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ADTA is a tetrazole-based compound that possesses unique structural and chemical properties that make it an attractive candidate for various research purposes. In
作用機序
The exact mechanism of action of 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by modulating the activity of various molecular targets in the body, including ion channels, enzymes, and receptors. 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide has been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Additionally, 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that play a key role in the inflammatory response. 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are involved in oxidative stress-induced neuronal damage.
実験室実験の利点と制限
2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide possesses several advantages as a research tool. The compound is relatively easy to synthesize, and it is stable under normal laboratory conditions. Additionally, 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide has been shown to exhibit potent pharmacological activities at relatively low concentrations, making it a cost-effective research tool. However, there are also some limitations associated with the use of 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide in laboratory experiments. The compound has a relatively short half-life in vivo, which may limit its therapeutic potential. Additionally, the exact mechanism of action of 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide is not fully understood, which may limit its use in certain research applications.
将来の方向性
Despite the limitations associated with the use of 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide in laboratory experiments, the compound has significant potential for future research. One potential area of research is the development of 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide-based drugs for the treatment of various inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully elucidate the mechanism of action of 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide and to identify its molecular targets. Finally, the potential use of 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide as a diagnostic tool for the detection of various diseases should be explored.
科学的研究の応用
2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage. Additionally, 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-4-8-19-14(16-17-18-19)21-9-12(20)15-13-10(2)6-5-7-11(13)3/h4-7H,1,8-9H2,2-3H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQXTGDLQZJPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=NN2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4703162.png)





![2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylic acid](/img/structure/B4703203.png)

![4-[(4-nitrobenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B4703208.png)


![N-[4-(butylthio)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4703237.png)

![ethyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4703258.png)